![molecular formula C14H19BrN2O2 B173204 Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 179120-81-1](/img/structure/B173204.png)
Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
“Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2070009-68-4 . It has a molecular weight of 327.22 . The IUPAC name for this compound is tert-butyl ®-2- (5-bromopyridin-3-yl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 300.1±15.0 °C and a predicted density of 1.312±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate, and related compounds, are primarily utilized in the field of organic synthesis and structural analysis. For instance, a compound closely related to the specified chemical, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and characterized using spectroscopic methods and confirmed by X-ray diffraction studies. The study highlighted the compound's crystalline structure and its intermolecular hydrogen bonds, showcasing its potential applications in structural analysis and material science (Naveen et al., 2007).
Chemical Reactions and Intermediates
The compound has been noted for its role in various chemical reactions. For example, its analogs have been involved in singlet oxygen reactions, leading to the formation of 5-substituted pyrroles, which are crucial intermediates for synthesizing prodigiosin and its analogs (Wasserman et al., 2004). Additionally, the compound has been used in the efficient synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating its significance in producing chiral pyrrolidine derivatives (Chung et al., 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPOXSHIIAUKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
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